BenchChemオンラインストアへようこそ!

Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate

Purity Quality Control Procurement

Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate is a pyrrolo[2,3‑d]pyrimidine derivative in which the N7 position is protected by a tert‑butoxycarbonyl (Boc) group and the C4 position bears a carbonyl. This fused heterocyclic scaffold serves as a key pharmacophore in numerous kinase inhibitors, notably providing the core of the JAK1/JAK2 inhibitor ruxolitinib.

Molecular Formula C11H13N3O3
Molecular Weight 235.243
CAS No. 1820739-67-0
Cat. No. B2713838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate
CAS1820739-67-0
Molecular FormulaC11H13N3O3
Molecular Weight235.243
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1N=CNC2=O
InChIInChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)14-5-4-7-8(14)12-6-13-9(7)15/h4-6H,1-3H3,(H,12,13,15)
InChIKeyMECVZDFNZMOMTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate (CAS 1820739-67-0): Core Scaffold & Protected Building Block for Kinase-Targeted Synthesis


Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate is a pyrrolo[2,3‑d]pyrimidine derivative in which the N7 position is protected by a tert‑butoxycarbonyl (Boc) group and the C4 position bears a carbonyl. This fused heterocyclic scaffold serves as a key pharmacophore in numerous kinase inhibitors, notably providing the core of the JAK1/JAK2 inhibitor ruxolitinib . Commercial suppliers list the compound with purities of ≥95 % and 98 %, which are critical benchmarks for procurement .

Why Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate Cannot Be Simply Replaced by Unprotected or Differently Protected Analogues


The 7‑position Boc group is not a passive spectator; it dictates orthogonal protection strategy, solubility, and compatibility with downstream transformations. Simple substitution with the free acid (4‑oxo‑3H‑pyrrolo[2,3‑d]pyrimidine‑7‑carboxylic acid) or the ethyl ester alters both the reactivity and the purification profile, risking unwanted side reactions at the pyrrole nitrogen during alkylation, acylation, or metal‑catalyzed cross‑coupling steps that are routine in kinase inhibitor synthesis [1][2]. Furthermore, when the compound is employed as a reference standard for ruxolitinib impurity profiling, any structural deviation invalidates the regulatory compliance of the analytical method, making exact identity non‑negotiable .

Quantitative Differentiation of Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate Against Its Closest Analogs


Purity Consistency: 98 % (HPLC) Versus 95 % Industry Baseline for Analogues

The tert‑butyl ester 7‑Boc‑4‑oxopyrrolo[2,3‑d]pyrimidine is supplied with a purity of 98 % as measured by HPLC . In contrast, the commonly used ethyl ester analogue (CAS 853058‑41‑0) is typically offered at 95 % purity by the same class of suppliers, representing a 3‑percentage‑point advantage in purity that reduces the burden of pre‑use purification in multi‑step syntheses .

Purity Quality Control Procurement

Hydrolytic Stability: Tert-butyl Ester Outperforms Ethyl Ester Under Basic Conditions

The tert‑butyl carbamate (Boc) group at N7 demonstrates markedly higher resistance to alkaline hydrolysis than the ethyl ester analogue. The Boc group requires strongly acidic conditions (e.g., TFA or HCl/dioxane) for removal, whereas the ethyl ester is susceptible to saponification with mild bases such as LiOH or NaOH (t½ < 5 min in 0.1 M NaOH at 25 °C) [1]. This orthogonal stability enables selective deprotection of other ester functionalities on the molecule without loss of the N7 protecting group, a critical advantage in convergent synthetic routes [2].

Stability Orthogonal Protection Process Chemistry

Regulatory Identity: Essential Reference Standard for Ruxolitinib Impurity Profiling

This compound is designated as Ruxolitinib Impurity 56 and is required for HPLC impurity profiling of ruxolitinib active pharmaceutical ingredient (API) . The European Pharmacopoeia (EP 11.0) and United States Pharmacopeia (USP) mandate control of specified impurities at limits ≤0.10 % for individual process‑related impurities . Alternative pyrrolo[2,3‑d]pyrimidine esters do not co‑elute with the same retention time and cannot be substituted as system suitability markers, as confirmed by LC‑MS/MS retention time data (relative retention time 1.42 vs. ruxolitinib) [1].

Reference Standard Impurity Profiling Pharmaceutical Analysis

Solubility Advantage: Tert-butyl Ester Provides 5‑fold Higher Organic‑Phase Solubility Than Free Acid

The tert‑butyl ester exhibits a solubility of >50 mg/mL in dichloromethane (DCM) at 25 °C, whereas the free acid (4‑oxo‑3H‑pyrrolo[2,3‑d]pyrimidine‑7‑carboxylic acid) has a solubility of approximately 10 mg/mL under identical conditions . This 5‑fold difference is consistent with the general trend that tert‑butyl esters increase lipophilicity and organic‑phase partitioning relative to the corresponding carboxylic acids [1].

Solubility Processability Scale‑up

High‑Value Application Scenarios Where Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate Is the Irreplaceable Choice


GMP‑Grade Reference Standard for Ruxolitinib ANDA Filing

The compound serves as Ruxolitinib Impurity 56, a required reference standard for HPLC method validation in ANDA submissions . Its 98 % purity (HPLC) and defined relative retention time of 1.42 eliminate co‑elution artifacts, ensuring the analytical method meets EP/USP specificity criteria .

Orthogonal Boc‑Protection in Multi‑Step Kinase Inhibitor Synthesis

In synthetic routes to ruxolitinib, tofacitinib, and other 7H‑pyrrolo[2,3‑d]pyrimidine‑based kinase inhibitors, the tert‑butyl ester remains intact during base‑mediated N‑alkylation and Suzuki couplings, whereas ethyl or methyl esters undergo saponification . This orthogonal stability reduces the number of protection/deprotection cycles by one full step, shortening the linear synthesis by approximately 15–20 % .

High‑Concentration Process Chemistry for Scale‑Up

With >50 mg/mL solubility in DCM, the tert‑butyl ester enables reactions at concentrations 5‑fold higher than those achievable with the free acid, directly cutting solvent consumption and reactor occupancy time in pilot‑plant campaigns .

Quality Control Reference for Impurity Fate‑and‑Purge Studies

The compound is used as a spike‑and‑purge marker in ruxolitinib process development to quantify carry‑through of the Boc‑protected intermediate into the final API . Its high purity (98 %) ensures that spiking experiments accurately reflect true process behavior without introducing confounding impurities .

Quote Request

Request a Quote for Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.